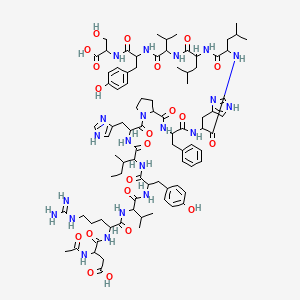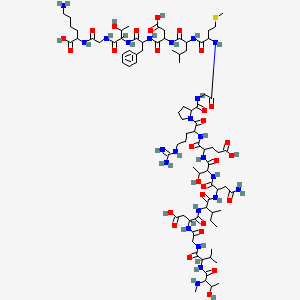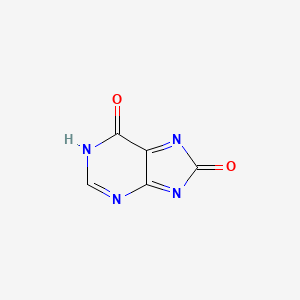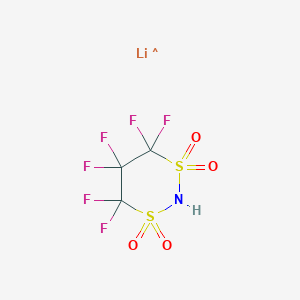
quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Once the indole core is prepared, the next step involves the introduction of the quinolin-8-yl group. This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones or aldehydes in the presence of a Lewis acid catalyst.
The final step in the synthesis involves the introduction of the 2-fluoropentyl group and the carboxylate ester. This can be achieved through a nucleophilic substitution reaction, where the indole core is reacted with a suitable fluorinated alkyl halide in the presence of a base, followed by esterification with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the indole or quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of synthetic cannabinoids.
Biology: Investigated for its interactions with cannabinoid receptors and potential effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as pain management and anti-inflammatory effects.
Industry: Used in the development of new synthetic cannabinoids for research and potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. Upon binding to these receptors, the compound can modulate various signaling pathways, leading to effects such as analgesia, anti-inflammation, and modulation of neurotransmitter release. The specific molecular targets and pathways involved may vary depending on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate can be compared with other synthetic cannabinoids, such as:
JWH-018: Another indole-based synthetic cannabinoid with similar receptor binding properties.
AM-2201: A fluorinated synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
UR-144: A synthetic cannabinoid with a different core structure but similar pharmacological effects.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the quinoline moiety and the 2-fluoropentyl group
Eigenschaften
CAS-Nummer |
2365471-10-7 |
|---|---|
Molekularformel |
C23H21FN2O2 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
quinolin-8-yl 1-(2-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c1-2-7-17(24)14-26-15-19(18-10-3-4-11-20(18)26)23(27)28-21-12-5-8-16-9-6-13-25-22(16)21/h3-6,8-13,15,17H,2,7,14H2,1H3 |
InChI-Schlüssel |
UICLYSQZTBGUIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12352719.png)

![6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole](/img/structure/B12352749.png)





![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)

![N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-3H-quinoline-3-carboxamide](/img/structure/B12352810.png)
![D-Mannose, 4,4'-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-](/img/structure/B12352814.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12352817.png)

